N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide
Description
N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide is an organic compound that features a unique combination of functional groups, including an acetyl group, a trimethylsilyl group, and an enamide structure. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Properties
CAS No. |
61334-47-2 |
|---|---|
Molecular Formula |
C9H17NO3Si |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
N-acetyl-3-trimethylsilyloxybut-2-enamide |
InChI |
InChI=1S/C9H17NO3Si/c1-7(13-14(3,4)5)6-9(12)10-8(2)11/h6H,1-5H3,(H,10,11,12) |
InChI Key |
ODUQJPHNVPOISN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC(=O)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide can be synthesized through the reaction of acetoacetanilide with trimethylchlorosilane in a hexane medium at room temperature. The reaction proceeds in the presence of triethylamine, which acts as an acceptor of hydrogen chloride. The product is obtained as a mixture of E and Z isomers .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide undergoes various types of chemical reactions, including:
Isomerization: The compound can exist as E and Z isomers, which can interconvert under certain conditions.
Common Reagents and Conditions
Trimethylchlorosilane: Used for the silylation reaction.
Triethylamine: Acts as an acceptor of hydrogen chloride during the reaction.
Major Products Formed
The major product formed from the reaction of acetoacetanilide with trimethylchlorosilane is this compound, obtained as a mixture of E and Z isomers .
Scientific Research Applications
N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies:
Material Science: Utilized in the development of novel materials with specific properties due to its unique functional groups.
Mechanism of Action
The mechanism of action of N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide involves its ability to undergo silylation and isomerization reactions. The trimethylsilyl group can protect reactive sites, allowing for selective reactions to occur. The compound’s enamide structure also plays a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-3-[(trimethylsilyl)oxy]but-2-enamide: Similar structure but with a phenyl group instead of an acetyl group.
N-Silylamines: Compounds with similar silylation properties.
Uniqueness
N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide is unique due to its combination of an acetyl group, a trimethylsilyl group, and an enamide structure.
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